![molecular formula C20H18N4O3S B4794536 N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B4794536.png)
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide
Overview
Description
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. In addition, we will also discuss potential future directions for research on MPAPA.
Scientific Research Applications
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide has been shown to have potential applications in a variety of scientific research fields. For example, it has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and tyrosine kinase. This inhibition can lead to a variety of downstream effects, such as the regulation of cell growth and differentiation.
Mechanism of Action
The exact mechanism of action of N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide is not fully understood, but it is believed to act by binding to the active site of target enzymes and inhibiting their activity. This inhibition can lead to changes in intracellular signaling pathways, which can ultimately affect cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide can have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the proliferation of smooth muscle cells in the arterial wall. Additionally, N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide has been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide in lab experiments is its specificity for certain enzymes, such as PKC and tyrosine kinase. This specificity allows for more targeted manipulation of intracellular signaling pathways, which can be useful for studying cellular processes such as proliferation and differentiation. However, one limitation of using N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide. For example, further studies could focus on its potential applications in the treatment of cancer and other diseases. Additionally, research could be conducted to better understand its mechanism of action and to identify potential new targets for inhibition. Finally, studies could be conducted to optimize the synthesis of N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide and to develop new analogs with improved properties.
properties
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-15-13-14-21-20(22-15)24-28(26,27)18-10-8-17(9-11-18)23-19(25)12-7-16-5-3-2-4-6-16/h2-14H,1H3,(H,23,25)(H,21,22,24)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBIPWRIRGGZMN-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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